N-(2-chlorophenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-8-2-4-10-18(16)24-21(28)27-11-5-6-14(13-27)12-19-25-20(26-29-19)15-7-1-3-9-17(15)23/h1-4,7-10,14H,5-6,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUCEJPZLRAUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C₁₈H₁₈ClF₃N₄O
- Molecular Weight: 368.82 g/mol
- CAS Number: 107680-25-1
The compound contains a piperidine ring, a carboxamide group, and an oxadiazole moiety, which are known to contribute to its biological activity.
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The oxadiazole moiety has been linked to inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in neurological and gastrointestinal functions respectively .
- Antimicrobial Properties: Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Moderate to strong activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential cytotoxic effects on various cancer cell lines. |
| Enzyme Inhibition | Strong inhibitory effects on acetylcholinesterase and urease. |
| Antiviral | Preliminary studies suggest antiviral properties against specific viruses. |
Case Studies
-
Antibacterial Activity:
A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial properties. Among these, the derivatives containing the piperidine structure exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents . -
Anticancer Potential:
In vitro studies demonstrated that similar oxadiazole-based compounds showed cytotoxicity against several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7). The IC50 values ranged from 10 to 30 µM, suggesting promising anticancer activity . -
Enzyme Inhibition:
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The results indicated a potent inhibitory effect with an IC50 value comparable to known AChE inhibitors .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and oxadiazole moieties undergo hydrolysis under acidic or basic conditions:
-
Mechanism : The oxadiazole ring opens via nucleophilic attack at the N–O bond under acidic conditions, while the carboxamide undergoes cleavage via hydroxide ion attack at the carbonyl carbon .
Substitution Reactions
The 2-chlorophenyl and 2-fluorophenyl groups participate in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS):
-
Regioselectivity : The 2-fluorophenyl group directs EAS to the para position due to electron-withdrawing effects, while the 2-chlorophenyl group undergoes NAS at the meta position .
Oxidation and Reduction
Functional group transformations occur under redox conditions:
-
Catalytic hydrogenation selectively reduces the oxadiazole ring to a thioamide without affecting the carboxamide .
Cycloaddition and Ring-Opening
The 1,2,4-oxadiazole ring participates in cycloaddition reactions:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | CuI, DIPEA, DMF, 100°C, 8 h | Isoxazole-piperidine hybrid | 55% | |
| Thermal ring-opening | Toluene, 150°C, 24 h | Nitrile intermediate + CO₂ | 89% |
-
Mechanism : The oxadiazole acts as a dipole in cycloaddition reactions, forming fused heterocycles under transition-metal catalysis.
Functional Group Interconversion
The carboxamide group undergoes interconversion:
Stability Under Thermal/Photolytic Conditions
The compound exhibits limited stability:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV light (254 nm) | C–F bond cleavage → Defluorinated byproduct | 2.5 h | |
| 100°C (dry air) | Oxadiazole ring decomposition | 8 h |
Key Reactivity Trends:
-
Oxadiazole Reactivity : Dominates cycloaddition and redox transformations .
-
Halogen Effects : The 2-fluorophenyl group enhances electrophilic substitution rates compared to the 2-chlorophenyl group .
-
Piperidine Flexibility : The carboxamide nitrogen participates in hydrogen bonding, influencing hydrolysis kinetics.
Q & A
Q. What synthetic strategies are recommended for efficiently preparing this compound, and how can intermediates be characterized?
A multi-step synthesis is typically employed, starting with the formation of the 1,2,4-oxadiazole core. For example:
- Step 1 : Condensation of 2-fluorobenzamide with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclization with a carbonyl compound (e.g., chloroacetyl chloride) under acidic conditions to yield the oxadiazole ring .
- Step 3 : Piperidine functionalization via alkylation or reductive amination, followed by carboxamide coupling with 2-chloroaniline .
Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry of the oxadiazole ring and HRMS for molecular weight validation. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How can researchers validate the compound’s structural stability under varying pH and temperature conditions?
- Stability assays : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions; piperidine carboxamides may exhibit conformational flexibility .
Advanced Research Questions
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action at cannabinoid receptors (e.g., CB1/CB2)?
- Binding assays : Use radioligand displacement (e.g., [³H]SR141716A for CB1) to measure IC₅₀ values. Compare affinity with known inverse agonists (e.g., K3.28A mutant studies to identify critical residues for binding) .
- Functional assays : Employ calcium flux or cAMP inhibition in HEK293 cells expressing CB1/CB2. Assess inverse agonism by measuring constitutive receptor activity suppression .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Modify substituents : Replace the 2-fluorophenyl group on the oxadiazole with bromo or methoxy groups to assess electronic effects. Substitute the piperidine carboxamide with methyl or cyclopropyl moieties to probe steric effects.
- Assay parallel libraries : Test analogs in CB1/CB2 binding assays and off-target panels (e.g., serotonin receptors) to refine selectivity. Computational molecular docking (e.g., AutoDock Vina) predicts binding poses and guides rational design .
Q. What methodologies are recommended for evaluating metabolic stability and pharmacokinetic (PK) properties?
- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS . CYP450 inhibition/induction potential can be assessed using fluorescent probes.
- In vivo PK : Administer intravenously/orally to rodents. Collect plasma samples over 24h and calculate AUC , Cₘₐₓ , t₁/₂ , and bioavailability. High lipophilicity (logP >3) may limit aqueous solubility, necessitating formulation optimization (e.g., nanocrystal dispersion) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported receptor binding affinities across studies?
- Standardize assay conditions : Ensure consistent buffer pH, temperature, and cell lines (e.g., CHO vs. HEK293). Validate ligand purity (>95%) via orthogonal methods (NMR, HPLC).
- Control for allosteric modulation : Test compounds in the presence of endogenous ligands (e.g., anandamide for CB1) to rule out indirect effects. Cross-validate with SPR (surface plasmon resonance) for label-free affinity measurements .
Tables for Key Data
Table 1 : Synthetic Yield Optimization
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, DMF, 80°C | 65 | 92% |
| Piperidine alkylation | K₂CO₃, DMF, 60°C | 78 | 95% |
| Carboxamide coupling | EDCI, HOBt, CH₂Cl₂ | 85 | 98% |
Table 2 : CB1 Receptor Binding Affinity of Analogs
| Compound | R₁ (Oxadiazole) | R₂ (Piperidine) | IC₅₀ (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|---|
| Parent | 2-Fluorophenyl | H | 12.3 ± 1.2 | 45-fold |
| Analog 1 | 4-Bromophenyl | Methyl | 8.7 ± 0.9 | 62-fold |
| Analog 2 | 3-Methoxyphenyl | Cyclopropyl | 23.1 ± 2.1 | 18-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
